molecular formula C13H15NO3 B15311232 Methyl 3-(2-cyanopropan-2-yl)-4-methoxybenzoate

Methyl 3-(2-cyanopropan-2-yl)-4-methoxybenzoate

Cat. No.: B15311232
M. Wt: 233.26 g/mol
InChI Key: RUKWJIVSOZBABB-UHFFFAOYSA-N
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Description

Methyl 3-(2-cyanopropan-2-yl)-4-methoxybenzoate is an organic compound with a complex structure that includes a methoxy group, a cyano group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-cyanopropan-2-yl)-4-methoxybenzoate typically involves the reaction of 3-(2-cyanopropan-2-yl)-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-cyanopropan-2-yl)-4-methoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-(2-cyanopropan-2-yl)-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-cyanopropan-2-yl)-4-methoxybenzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, leading to diverse effects depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-cyanopropan-2-yl)benzoate
  • Methyl 4-methoxybenzoate
  • Methyl 3-cyanobenzoate

Uniqueness

Methyl 3-(2-cyanopropan-2-yl)-4-methoxybenzoate is unique due to the presence of both a cyano group and a methoxy group on the benzoate ester. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 3-(2-cyanopropan-2-yl)-4-methoxybenzoate

InChI

InChI=1S/C13H15NO3/c1-13(2,8-14)10-7-9(12(15)17-4)5-6-11(10)16-3/h5-7H,1-4H3

InChI Key

RUKWJIVSOZBABB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=C(C=CC(=C1)C(=O)OC)OC

Origin of Product

United States

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